(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a naphthyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of boronic acids often employs similar methodologies but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), specific catalysts (e.g., Pd/C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Corresponding aryl compounds without the boronic acid group.
Scientific Research Applications
(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
Naphthalene-1-boronic Acid: Contains a naphthyl group attached directly to the boronic acid.
3-Fluorophenylboronic Acid: Similar structure but lacks the naphthyl group.
Uniqueness
(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a naphthyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s utility in specific synthetic applications and potentially improve its efficacy in biological contexts .
Properties
Molecular Formula |
C16H12BFO2 |
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Molecular Weight |
266.1 g/mol |
IUPAC Name |
(3-fluoro-5-naphthalen-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H12BFO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,19-20H |
InChI Key |
NBRPGMLKYKNODW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C2=CC=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
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